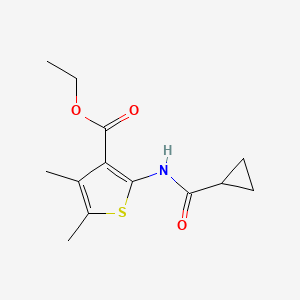![molecular formula C20H29NO3 B6418211 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide CAS No. 1091155-86-0](/img/structure/B6418211.png)
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide (NMC) is a cyclic amide derived from an oxane ring, which has recently been studied for its potential applications in the field of medicinal chemistry. The compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide has been studied for its potential applications in medicinal chemistry. It has been used in the synthesis of a variety of compounds, such as heterocyclic compounds, peptides, and peptidomimetics. It has also been used in the synthesis of compounds with potential anti-inflammatory, anti-bacterial, and anti-cancer activities.
Wirkmechanismus
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. It is believed that N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide binds to the active site of COX-2, preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide has been studied for its effects on biochemical and physiological processes. It has been shown to reduce inflammation, inhibit the growth of certain bacteria, and reduce the growth of certain cancer cells. It has also been shown to reduce the production of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in both acidic and basic conditions. It also has low toxicity, making it safe for use in lab experiments. However, N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide has some limitations as well. It is not water-soluble, making it difficult to use in aqueous solutions. It also has a low solubility in organic solvents, making it difficult to use in organic solvent-based experiments.
Zukünftige Richtungen
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide has potential applications in the field of medicinal chemistry. It could be used in the synthesis of compounds with potential anti-inflammatory, anti-bacterial, and anti-cancer activities. Additionally, it could be used to develop compounds with improved solubility and stability. It could also be used to develop compounds with improved selectivity and potency. Finally, it could be used to develop compounds with improved pharmacokinetics and pharmacodynamics.
Synthesemethoden
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide can be synthesized using a three-step process. The first step involves the synthesis of 4-methoxyphenyl-2-oxazoline (MPO) from the reaction of 2-methoxyphenylacetic acid and hydrazine. The second step involves the condensation of the MPO with cyclohexanecarboxylic acid in the presence of a base. This reaction yields the N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide. The third step involves the purification of the N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide.
Eigenschaften
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-23-18-10-6-5-9-17(18)20(11-13-24-14-12-20)15-21-19(22)16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPIWHQYLHIWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B6418144.png)
![2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B6418155.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6418156.png)
![7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one](/img/structure/B6418159.png)
![3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418169.png)
![2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B6418183.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6418190.png)
![3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6418199.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B6418203.png)
![2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6418212.png)
![2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6418216.png)
![2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide](/img/structure/B6418220.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclopentanecarboxamide](/img/structure/B6418233.png)